tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)
CAS No.:
Cat. No.: VC19786468
Molecular Formula: C26H46N4O8
Molecular Weight: 542.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H46N4O8 |
|---|---|
| Molecular Weight | 542.7 g/mol |
| IUPAC Name | tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate;oxalic acid |
| Standard InChI | InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6) |
| Standard InChI Key | CTUDHHVMYKWBHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Breakdown
The molecular formula of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) is C₁₂H₂₁N₂O₆, derived from the following components:
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tert-Butyl carbamate: (C₄H₉)O(CO)NH–
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Cyclopropyl-pyrrolidine moiety: A cyclopropane ring (C₃H₅) fused to a (3R)-pyrrolidin-3-yl group (C₄H₈N).
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Hemi-oxalic acid: (COOH)₂·0.5, serving as a counterion to stabilize the compound .
The stereochemistry at the pyrrolidine’s C3 position (R-configuration) is critical for its biological activity and synthetic utility.
Table 1: Physical and Chemical Properties
Stereochemical Analysis
The (3R)-pyrrolidin-3-yl group introduces a chiral center, which influences the compound’s interactions with biological targets. The cyclopropane ring imposes structural rigidity, potentially enhancing binding affinity in drug-receptor interactions. The hemi-oxalic acid counterion improves solubility and crystallinity, facilitating purification .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound likely involves the following steps:
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Formation of the cyclopropane-pyrrolidine core: A [2+1] cycloaddition or vinyl carbene insertion generates the cyclopropane ring fused to pyrrolidine.
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Carbamate protection: Reaction with tert-butyl carbamoyl chloride introduces the carbamate group at the amine position.
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Salt formation: Treatment with oxalic acid in a 1:0.5 molar ratio yields the hemi-oxalate salt .
Analytical Characterization
Key characterization data includes:
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NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.2 ppm), cyclopropane protons (δ ~1.0–1.5 ppm), and pyrrolidine resonances.
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Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 289.31 [M+H]⁺.
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X-ray crystallography: Resolves the absolute configuration of the (3R)-pyrrolidine moiety .
Applications in Pharmaceutical Research
Role as a Chiral Building Block
Research Findings and Future Directions
Recent Advances in Stereoselective Synthesis
Innovations in asymmetric catalysis, such as organocatalytic cyclopropanation, could streamline the production of this compound. Enzymatic approaches using engineered ketoreductases may also improve yield and enantiomeric excess .
Challenges in Scalable Production
Current limitations include low yields in cyclopropanation steps and the need for chromatographic purification. Flow chemistry and continuous crystallization techniques may address these issues.
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